Cyanine7.5 amine

描述

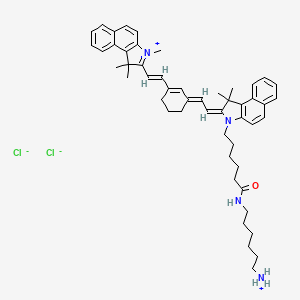

Cyanine7.5 amine is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. This compound is known for its unique photophysical properties, including high absorption and emission in the NIR region, making it highly valuable for various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine7.5 amine typically involves the reaction of a cyanine dye precursor with an amine group. The process includes the following steps:

Formation of the Cyanine Core: The cyanine core is synthesized by reacting a quaternary ammonium salt with a suitable base, forming the polymethine chain.

Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution, where the cyanine core reacts with an amine derivative under controlled conditions.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Cy7.5-Amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .

化学反应分析

Types of Reactions

Cyanine7.5 amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with activated carboxylic acid derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its photophysical properties.

Complex Formation: Cy7.5-Amine can form complexes with metal ions, enhancing its stability and fluorescence properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include activated carboxylic acid derivatives, such as NHS esters, under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride are employed.

Major Products Formed

Substitution Products: Conjugates with proteins or other biomolecules.

Oxidation Products: Altered cyanine structures with different photophysical properties.

Reduction Products: Reduced forms of the cyanine dye.

科学研究应用

Cyanine7.5 amine has a wide range of applications in scientific research:

Biological Imaging: Used in NIR imaging for visualizing biological tissues and cells due to its deep tissue penetration and low background fluorescence.

Cancer Research: Employed in the development of molecular jackhammers that mechanically disassemble cancer cell membranes.

Phototherapy: Utilized in optoacoustic-guided phototherapy for cancer treatment.

Chemical Sensing: Applied in the detection of various analytes due to its high sensitivity and specificity.

作用机制

The mechanism of action of Cyanine7.5 amine involves its interaction with molecular targets through vibronic-driven activation. This process causes the molecule to stretch and vibrate, leading to mechanical disassembly of cell membranes and cytoskeletons. The compound’s NIR absorption allows for deep tissue penetration, making it effective in phototherapy and imaging applications .

相似化合物的比较

Similar Compounds

Cy5.5-Amine: Another cyanine dye with similar properties but lower efficiency in opening cell membranes.

Cy7-Amine: Similar to Cy7.5-Amine but with slightly different photophysical properties.

DiR: A cyanine dye used for comparison in photochemical reactions.

Uniqueness

Cyanine7.5 amine stands out due to its higher efficiency in mechanical disassembly of cell membranes and its superior photophysical properties, making it more effective in imaging and therapeutic applications .

生物活性

Cyanine7.5 amine (Cy7.5) is a near-infrared (NIR) fluorescent dye that has gained significant attention in the fields of biochemistry and molecular biology due to its unique properties and applications in imaging and therapeutic interventions. This article provides a comprehensive overview of the biological activity of Cy7.5, including its chemical characteristics, applications in cancer theranostics, and case studies demonstrating its efficacy.

Chemical Characteristics

This compound is characterized by its molecular formula and a molecular weight of approximately 819.99 g/mol. It exhibits an absorption maximum around 788 nm and an emission maximum at approximately 808 nm, making it suitable for deep tissue imaging with minimal background interference . The dye also possesses high photostability and a significant Stokes shift (~20 nm), which enhances its utility in various imaging applications .

| Property | Value |

|---|---|

| Chemical Formula | C₅₁H₆₄Cl₂N₄O |

| Molecular Weight | 819.99 g/mol |

| Absorption Maximum | ~788 nm |

| Emission Maximum | ~808 nm |

| Stokes Shift | ~20 nm |

| Solubility | Good in DMSO, DMF, alcohols |

Applications in Cancer Theranostics

Cy7.5 has been extensively studied for its applications in cancer theranostics, which combines therapy and diagnostics to improve treatment outcomes. Its ability to target tumors effectively makes it a promising candidate for non-invasive imaging techniques such as near-infrared fluorescence (NIRF) imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) .

- Tumor Targeting : Cy7.5 can be conjugated with targeting ligands that bind specifically to overexpressed antigens on tumor cells, enhancing its accumulation in the tumor microenvironment .

- Imaging and Therapy : The dye's NIR properties facilitate real-time imaging of tumors while simultaneously delivering therapeutic agents, providing a dual-functionality that is critical for personalized medicine approaches .

- Nanoparticle Formulations : Cy7.5 is often incorporated into nanoparticle systems to improve pharmacokinetics and biodistribution. For instance, studies have shown that Cy7.5-labeled doxorubicin-loaded liposomes maintain high encapsulation efficiency without compromising the therapeutic efficacy of doxorubicin .

Case Studies

Several studies have highlighted the biological activity of Cy7.5 in various contexts:

- In Vivo Imaging : A study demonstrated the successful use of Cy7.5 in labeling doxorubicin-loaded liposomes for in vivo imaging, which allowed for tracking the distribution and accumulation of the therapeutic agent in tumor tissues .

- pH-Responsive Probes : Research has shown that modifications to Cy7.5 can create pH-responsive probes that enhance fluorescence in acidic environments typical of tumor tissues, thus improving specificity for cancer cell imaging .

- Combination Therapies : The incorporation of Cy7.5 into multifunctional nanoparticles has been explored for combination therapies that enhance both imaging and therapeutic outcomes through synergistic effects .

属性

IUPAC Name |

6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNSSDUAJNZJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。